molecular formula C9H12BrN3O2S B13865615 5-Bromo-6-(cyclopropylmethylamino)pyridine-3-sulfonamide

5-Bromo-6-(cyclopropylmethylamino)pyridine-3-sulfonamide

Cat. No.: B13865615
M. Wt: 306.18 g/mol
InChI Key: ZZCYFIFFTDKOMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(cyclopropylmethylamino)pyridine-3-sulfonamide typically involves the following steps:

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(cyclopropylmethylamino)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-Bromo-6-(cyclopropylmethylamino)pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(cyclopropylmethylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-(cyclopropylmethylamino)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylmethylamino group and sulfonamide functionality contribute to its versatility and potential in various research and industrial applications .

Properties

Molecular Formula

C9H12BrN3O2S

Molecular Weight

306.18 g/mol

IUPAC Name

5-bromo-6-(cyclopropylmethylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C9H12BrN3O2S/c10-8-3-7(16(11,14)15)5-13-9(8)12-4-6-1-2-6/h3,5-6H,1-2,4H2,(H,12,13)(H2,11,14,15)

InChI Key

ZZCYFIFFTDKOMP-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=C(C=C(C=N2)S(=O)(=O)N)Br

Origin of Product

United States

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